molecular formula C14H10FNO4 B599303 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid CAS No. 1261962-57-5

3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid

Cat. No. B599303
CAS RN: 1261962-57-5
M. Wt: 275.235
InChI Key: ANIRPDNZSQTMEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid” is a complex organic compound. It contains a benzoic acid group, which is a common moiety in a variety of chemical compounds known for their pharmaceutical properties . The compound also contains a nitro group, which is often used in the synthesis of pharmaceuticals and other organic compounds .


Chemical Reactions Analysis

Again, specific reactions involving “3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid” are not available. But, the Suzuki–Miyaura coupling reaction is a common reaction involving organoboron reagents .

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound could be used in Suzuki–Miyaura (SM) coupling reactions . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Drug Design and Delivery

Boronic acids and their esters, which could potentially be derived from this compound, are highly considered for the design of new drugs and drug delivery devices . They are particularly useful as boron-carriers suitable for neutron capture therapy .

Neutron Capture Therapy

As mentioned above, boronic acids and their esters are suitable for neutron capture therapy . This is a type of radiation therapy which allows for the targeting of cancer cells while sparing healthy tissue .

Hydrolysis Studies

The compound could be used in studies investigating the hydrolysis of phenylboronic pinacol esters . These compounds are only marginally stable in water, and their hydrolysis is influenced by the substituents in the aromatic ring and the pH .

Synthesis of Other Compounds

The compound could potentially be used as a precursor in the synthesis of other compounds. For example, it could be used to synthesize 3-Fluoro-2-methylbenzeneboronic acid .

Environmental Studies

Given its potential instability in water, the compound could be used in environmental studies to understand the behavior and fate of similar organic compounds in the environment .

properties

IUPAC Name

3-(3-fluoro-2-methylphenyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-8-12(3-2-4-13(8)15)9-5-10(14(17)18)7-11(6-9)16(19)20/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIRPDNZSQTMEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689268
Record name 3'-Fluoro-2'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261962-57-5
Record name 3'-Fluoro-2'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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